![molecular formula C8H7BrCl2 B1411440 3,4-Dichloro-5-methylbenzyl bromide CAS No. 1807180-43-3](/img/structure/B1411440.png)
3,4-Dichloro-5-methylbenzyl bromide
Overview
Description
3,4-Dichloro-5-methylbenzyl bromide (DCMBB) is an organic compound used in a variety of scientific research applications. It is a halogenated alkylbenzene that has multiple uses in the laboratory, including synthesis, biochemical and physiological studies, and as a reagent for various reactions. DCMBB is an important compound for its ability to be used in a variety of scientific research applications, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
3,4-Dichloro-5-methylbenzyl bromide is used in a variety of scientific research applications. It is often used as a reagent for various reactions, such as the synthesis of other compounds. It is also used in biochemical and physiological studies, as it has been found to have various effects on cells and organisms. It has been used in studies to investigate the effects of environmental pollutants, as well as to study the effects of drugs and other compounds on cells and organisms.
Mechanism of Action
The exact mechanism of action of 3,4-Dichloro-5-methylbenzyl bromide is not completely understood. However, it is believed that the compound can interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of neurotransmitter release. It is also believed that 3,4-Dichloro-5-methylbenzyl bromide can interact with other receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3,4-Dichloro-5-methylbenzyl bromide has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the GABA-A receptor, which can lead to an increase in the release of neurotransmitters such as glutamate and GABA. It has also been found to have an inhibitory effect on the serotonin receptor, which can lead to an increase in the levels of serotonin in the body. In addition, 3,4-Dichloro-5-methylbenzyl bromide has been found to have an inhibitory effect on the sodium-potassium ATPase enzyme, which can lead to an increase in the levels of potassium in the body.
Advantages and Limitations for Lab Experiments
3,4-Dichloro-5-methylbenzyl bromide has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to interact with other compounds and its limited solubility in certain solvents.
Future Directions
The potential future directions for 3,4-Dichloro-5-methylbenzyl bromide are vast. One potential direction is to continue to investigate the biochemical and physiological effects of the compound on cells and organisms. Additionally, further research could be done to investigate the potential therapeutic applications of 3,4-Dichloro-5-methylbenzyl bromide. Additionally, further research could be done to investigate the potential environmental applications of 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to be used as a pollutant-degrading agent. Finally, further research could be done to investigate the potential industrial applications of 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to be used in the synthesis of other compounds.
properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWFLSNMJWAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methylbenzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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